molecular formula C17H11ClN2O2 B12653694 4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- CAS No. 108664-34-2

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)-

Cat. No.: B12653694
CAS No.: 108664-34-2
M. Wt: 310.7 g/mol
InChI Key: TWIZMHPAYRYPKE-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazolinone core with a 4-chlorobenzoyl group and an ethenyl substituent, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorobenzoyl Group: The quinazolinone core is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the 4-chlorobenzoyl derivative.

    Addition of the Ethenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone products.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

While the search results do not offer specific applications for the compound "4(3H)-Quinazolinone, 3-[1-(4-chlorobenzoyl)ethenyl]-", they do provide information on quinazolinone derivatives and related compounds. Here's what can be gathered:

General Information on Quinazolinones
H)-quinazolinone-based compounds have noteworthy pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, antimicrobial, anti-HIV, antiviral, and antidiabetic properties . They also have inhibitory effects on poly-(ADP-ribose) polymerase, thymidylate synthase, and tyrosine kinase .

  • Many efforts have been made to find new and efficient approaches to construct 4(3H)-quinazolinones because of their wide range of applications .

Synthesis of 2-phenylquinazolin-4(3H)-one
An efficient and environmentally friendly method has been developed to synthesize 2-phenylquinazolin-4(3H)-one derivatives in moderate to good yields . The conversion involves the initial partial oxidation of benzyl alcohol to the benzaldehyde intermediate under basic conditions, followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation .

Procedure for the synthesis of 2-phenylquinazolin-4(3H)-one
To synthesize 2-phenylquinazolin-4(3H)-one, 2-aminobenzamide, benzyl alcohol, and sodium t-butoxide are mixed and heated . After the reaction, the mixture is cooled, diluted with ethyl acetate, and quenched with brine . The organic phase is dried, filtered, and evaporated, yielding a solid product, which is further purified by washing with *n-*hexane .

Factors Affecting Quinazoline Production

  • The use of stronger bases, such as alkali hydroxides and alkali *t-*butoxide, can significantly improve the production of quinazolinone .
  • *t-*BuONa (sodium t-butoxide) has been found to produce 2-phenylquinazolin-4(3 H)-ones with the highest yield .
  • The amount of *t-*BuONa used affects quinazoline production, with the absence of *t-*BuONa resulting in no major product .

Related Compounds

  • 3-[1-(4-Chlorobenzoyl)ethenyl]-4(3H)-Quinazolinone is a related chemical with the CAS number 108664-34-2 and the molecular formula C17H11ClN2O2 .

Potential Applications

Given the broad pharmacological activities associated with quinazolinone derivatives, "4(3H)-Quinazolinone, 3-[1-(4-chlorobenzoyl)ethenyl]-" could potentially be investigated for similar applications . These might include:

  • Anticonvulsant As a potential treatment for seizures and epilepsy .
  • Anticancer For the development of new cancer therapies .
  • Anti-inflammatory As a treatment for inflammatory conditions .
  • Antimicrobial To combat bacterial and fungal infections .
  • Antiviral For the treatment of viral infections, including HIV .
  • Antidiabetic In the management of diabetes .

Further Research

To determine the specific applications of "4(3H)-Quinazolinone, 3-[1-(4-chlorobenzoyl)ethenyl]-", further research would be needed, including:

  • In vitro studies: To assess its activity against specific biological targets.
  • In vivo studies: To evaluate its efficacy and safety in animal models.
  • Clinical trials: To determine its effectiveness in humans.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the 4-chlorobenzoyl and ethenyl groups.

    3-(4-Chlorobenzoyl)-4(3H)-Quinazolinone: A similar compound with only the 4-chlorobenzoyl group.

    3-(Ethenyl)-4(3H)-Quinazolinone: A similar compound with only the ethenyl group.

Uniqueness

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the presence of both the 4-chlorobenzoyl and ethenyl groups, which may confer distinct pharmacological properties compared to its analogs. The combination of these substituents can enhance the compound’s binding affinity to molecular targets and improve its overall biological activity.

Biological Activity

4(3H)-Quinazolinone, 3-(1-(4-chlorobenzoyl)ethenyl)- is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C17H11ClN2O2
  • Molecular Weight : Approximately 336.77 g/mol
  • CAS Number : 108664-34-2

The compound features a quinazolinone core with a substitution at the 3-position by a 4-chlorobenzoyl group linked via an ethenyl moiety. This unique structure enhances its interaction with biological targets.

Anticancer Activity

Quinazolinone derivatives, including 4(3H)-Quinazolinone, have shown significant cytotoxic effects against various cancer cell lines. Research has demonstrated that this compound inhibits crucial tyrosine kinases involved in cancer signaling pathways.

  • Mechanism of Action : It primarily acts by binding to ATP-binding sites of kinases such as CDK2, HER2, and EGFR, leading to the inhibition of cell proliferation and induction of apoptosis.
  • Case Study : In vitro studies indicated that 4(3H)-Quinazolinone exhibited effective cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values were reported as follows:
Cell LineIC50 (μM)
PC310
MCF-710
HT-2912

These results suggest a dose-dependent response where higher concentrations lead to increased cytotoxic effects .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Findings : A study identified that quinazolinone derivatives could inhibit the growth of MRSA with minimum inhibitory concentrations (MICs) demonstrating effectiveness against Gram-positive bacteria .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus≤8
Enterococcus faecium≥16

These findings underline the potential of 4(3H)-Quinazolinone in treating bacterial infections, especially in the context of antibiotic resistance.

Other Biological Activities

Beyond anticancer and antibacterial effects, quinazolinones are noted for various other pharmacological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties.
  • Analgesic : Certain compounds within this class have shown pain-relieving effects.
  • Antiviral : Studies suggest potential antiviral activities against specific viruses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Variations in substituents at different positions on the quinazolinone scaffold can significantly influence their biological activity.

Key Findings in SAR Studies

  • Substitutions at the para position on phenyl rings generally enhance antibacterial activity.
  • The presence of electron-withdrawing groups can improve cytotoxicity against cancer cell lines.
  • Modifications that increase lipophilicity may enhance membrane permeability and bioavailability .

Properties

CAS No.

108664-34-2

Molecular Formula

C17H11ClN2O2

Molecular Weight

310.7 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]quinazolin-4-one

InChI

InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-13(18)9-7-12)20-10-19-15-5-3-2-4-14(15)17(20)22/h2-10H,1H2

InChI Key

TWIZMHPAYRYPKE-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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